molecular formula C23H18N2O3 B2811007 N-(1,2-dihydroacenaphthylen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 313405-95-7

N-(1,2-dihydroacenaphthylen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No. B2811007
CAS RN: 313405-95-7
M. Wt: 370.408
InChI Key: ZWFCTSREVBEBST-UHFFFAOYSA-N
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Description

N-(1,2-dihydroacenaphthylen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DAPH-12 and has been synthesized using different methods.

Scientific Research Applications

Luminescent Properties and Stimuli-Responsive Behavior

The synthesis of pyridyl substituted benzamides, closely related to the target compound, exhibits significant luminescent properties in both DMF solutions and solid states. These compounds form nano-aggregates with enhanced emission (AEE) in aqueous-DMF solution, displaying mechanochromic properties and multi-stimuli responsiveness. Such characteristics make them valuable in the development of advanced luminescent materials for sensors and optical devices (Srivastava et al., 2017).

Enhancement of Monoclonal Antibody Production

In biotechnological applications, derivatives of the core benzamide structure have been discovered to improve monoclonal antibody production in Chinese hamster ovary cell cultures, a cornerstone of biopharmaceutical manufacturing. This enhancement could lead to more efficient and cost-effective production processes for therapeutic antibodies (Aki et al., 2021).

Potential in Medicinal Chemistry

The synthesis of benzamide derivatives featuring modifications on the N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl) structure has shown that these compounds have potential applications in medicinal chemistry, due to their ability to bind nucleotide protein targets. Such compounds could be explored further for therapeutic applications, emphasizing the versatility of benzamide derivatives in drug development (Saeed et al., 2015).

Anticonvulsant Activity

Further highlighting the medicinal potential, a new hybrid of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamide derivatives has demonstrated significant anticonvulsant activities. These findings suggest the utility of benzamide derivatives in developing new treatments for epilepsy and related disorders (Kamiński et al., 2015).

Photophysical and Electrochemical Properties

On the materials science front, the development of conducting polymers based on benzamide derivatives showcases their novel optical and electrochemical properties. Such materials are crucial for electronic and optoelectronic applications, indicating the wide-ranging utility of benzamide-based compounds in both biological and material sciences (Soyleyici et al., 2013).

properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c26-20-12-13-21(27)25(20)17-9-6-16(7-10-17)23(28)24-19-11-8-15-5-4-14-2-1-3-18(19)22(14)15/h1-3,6-11H,4-5,12-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFCTSREVBEBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2-dihydroacenaphthylen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

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